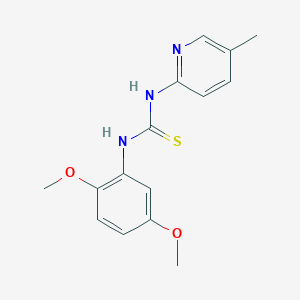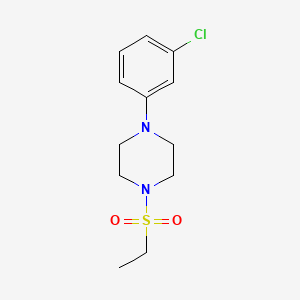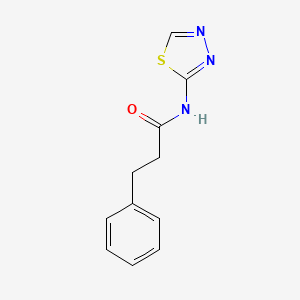![molecular formula C16H13BrN2O2 B5702989 N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide](/img/structure/B5702989.png)
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide, also known as ABAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ABAM is a small molecule inhibitor that can target specific enzymes, making it a valuable tool in the study of various biological processes.
Mécanisme D'action
The mechanism of action of N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide involves its ability to bind to specific enzymes and inhibit their activity. N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide can target various enzymes, including AKR1C3, COX-2, and beta-secretase, among others. By inhibiting these enzymes, N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide can disrupt various biological processes, leading to its potential applications in research.
Biochemical and Physiological Effects:
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide has been shown to have various biochemical and physiological effects, depending on the specific enzyme it targets. For example, in cancer research, N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide has been shown to inhibit the growth of breast cancer cells by reducing the levels of estrogen produced by these cells. In inflammation research, N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide has been shown to reduce the levels of prostaglandins, which are involved in the inflammatory response. Additionally, in Alzheimer's disease research, N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide in lab experiments is its specificity for certain enzymes. This allows researchers to target specific biological processes and study their effects. Additionally, N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide is a small molecule inhibitor, which makes it easier to administer and study compared to larger molecules. However, one limitation of using N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide is its potential for off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research involving N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide. One potential direction is the study of N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide in combination with other inhibitors or drugs, to determine if synergistic effects can be achieved. Additionally, the development of more specific N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide analogs could lead to new applications in research. Finally, the study of N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide in animal models could provide valuable insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide involves several steps, including the reaction of 2-bromobenzoyl chloride with 2-aminobenzamide, followed by the addition of N-(1-phenylvinyl) formamide. The resulting product is then purified through column chromatography to obtain pure N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide.
Applications De Recherche Scientifique
N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide has been used in various scientific research applications, including the study of cancer, inflammation, and neurological disorders. In cancer research, N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide has been shown to inhibit the growth of breast cancer cells by targeting the enzyme AKR1C3. Inflammation research has also shown that N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide can reduce inflammation by targeting the enzyme COX-2. Additionally, N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide has been studied in the context of neurological disorders, such as Alzheimer's disease, where it has been shown to inhibit the formation of amyloid-beta plaques.
Propriétés
IUPAC Name |
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-13-9-5-4-8-12(13)16(21)19-14(15(18)20)10-11-6-2-1-3-7-11/h1-10H,(H2,18,20)(H,19,21)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZUMFWNPSQFES-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-2-bromobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![cyclohexyl [(2-nitrophenyl)thio]acetate](/img/structure/B5702932.png)








